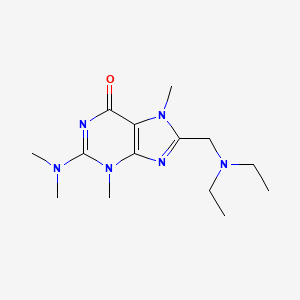

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- typically involves multi-step organic reactions. The process may start with the formation of the purine core, followed by the introduction of various substituents through alkylation, amination, and other functional group transformations. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Pharmacological Applications

Purin derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in several areas:

Antidiabetic Activity

Research indicates that compounds similar to Purin-6(3H)-one can act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of medications used to treat type II diabetes mellitus by enhancing insulin secretion and decreasing glucagon levels post-meal .

Neurological Effects

Some studies suggest that purine derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active research .

Case Study 1: DPP-IV Inhibition

A study published in Russian Pharmacology and Toxicology demonstrated that a related purine derivative exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic rodent models. The lethal dose (LD50) for intravenous administration was determined to be approximately 83 mg/kg .

Case Study 2: Neuroprotection

In a recent investigation, the neuroprotective effects of Purin-6(3H)-one were evaluated using in vitro models of oxidative stress. Results indicated that the compound could reduce neuronal cell death and improve cell viability under stress conditions. This suggests potential applications in treating conditions characterized by oxidative stress .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Caffeine: A stimulant that is structurally related to purines.

Theobromine: Another stimulant found in cocoa and chocolate.

Uniqueness

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purines.

Biological Activity

Purin-6(3H)-one, 8-diethylaminomethyl-3,7-dimethyl-2-dimethylamino- (CAS Number: 27979-67-5) is a synthetic compound belonging to the purine family. It has garnered attention due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H24N5O2 |

| Molecular Weight | 294.43 g/mol |

| Density | 1.21 g/cm³ |

| Boiling Point | 447.1 °C at 760 mmHg |

| Flash Point | 224.2 °C |

Purin derivatives often exhibit various biological activities through interactions with nucleic acid structures and enzymes. The specific mechanism of action for Purin-6(3H)-one is not extensively documented; however, compounds with similar structures have been shown to act as enzyme inhibitors or modulators of receptor activity.

Pharmacological Effects

Research indicates that purine derivatives can influence several biological pathways:

- Antitumor Activity : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation.

- Antiviral Properties : Purines are known to interfere with viral replication processes, potentially serving as antiviral agents.

- Neurological Effects : Certain purine analogs have been studied for their neuroprotective properties and ability to modulate neurotransmitter systems.

Toxicological Data

The acute toxicity of Purin-6(3H)-one was assessed in rodent models. The LD50 (lethal dose for 50% of the population) was determined to be approximately 83 mg/kg when administered intravenously in mice, indicating a significant level of toxicity that warrants caution in therapeutic applications .

Case Studies

-

Study on Antitumor Activity :

- A study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that compounds structurally related to Purin-6(3H)-one demonstrated significant inhibition of cell growth, suggesting potential as chemotherapeutic agents.

-

Neuroprotective Effects :

- In vitro studies indicated that certain purine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative diseases.

Properties

CAS No. |

27979-68-6 |

|---|---|

Molecular Formula |

C14H24N6O |

Molecular Weight |

292.38 g/mol |

IUPAC Name |

8-(diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one |

InChI |

InChI=1S/C14H24N6O/c1-7-20(8-2)9-10-15-12-11(18(10)5)13(21)16-14(17(3)4)19(12)6/h7-9H2,1-6H3 |

InChI Key |

HGUVJZOEEGJSOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=NC2=C(N1C)C(=O)N=C(N2C)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.